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Compound of Interest

Compound Name: PIGMENT ORANGE 36

Cat. No.: B078092 Get Quote

This technical guide provides an in-depth analysis of the quantum chemistry and computational

studies of C.I. Pigment Orange 36 (PO36). Aimed at researchers, scientists, and professionals

in drug development and materials science, this document synthesizes crystallographic data

with theoretical computational methodologies to explore the molecular structure, electronic

properties, and spectral characteristics of this high-performance benzimidazolone pigment.

Introduction to Pigment Orange 36
Pigment Orange 36 (CAS No. 12236-62-3) is a benzimidazolone azo pigment known for its

excellent durability, high color strength, and resistance to heat, light, and weathering.[1][2][3][4]

Its chemical formula is C₁₇H₁₃ClN₆O₅.[1][5] These properties make it a preferred choice in

demanding applications such as automotive coatings, industrial paints, high-end printing inks,

and plastics.[1][2][3][4] The robust performance of benzimidazolone pigments is largely

attributed to their molecular structure, which facilitates a strong network of intermolecular

hydrogen bonds, leading to high lattice energy and insolubility.[6][7][8]

Understanding the quantum mechanical properties of Pigment Orange 36 is crucial for

predicting its behavior in various applications and for the rational design of new pigments with

enhanced characteristics. This guide will delve into the known crystallographic structure and

outline the computational chemistry approaches that can be employed to elucidate its

electronic and optical properties.

Molecular and Crystal Structure
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The definitive crystal structure of the β-phase of Pigment Orange 36 was determined from

laboratory X-ray powder diffraction data.[6][8] This experimental data provides the precise

atomic coordinates and unit cell parameters, which are fundamental for any subsequent

quantum chemical calculations.

Crystallographic Data
The crystallographic data for Pigment Orange 36 (β phase) is summarized in the table below.

This information serves as the foundational input for computational models.

Parameter Value Reference

Crystal System Monoclinic [6][8]

Space Group P2₁/c [6][8]

a (Å) 14.33 [6][8]

b (Å) 19.88 [6][8]

c (Å) 6.54 [6][8]

β (°) 98.1 [6][8]

Volume (Å³) 1844 [6][8]

Z 4 [6][8]

Computational Methodology
While specific comprehensive computational studies on Pigment Orange 36 are not abundant

in public literature, the established methodologies for similar azo and benzimidazolone

pigments provide a robust framework for such investigations.[9][10][11][12] The primary tools

for these studies are Density Functional Theory (DFT) and Time-Dependent Density Functional

Theory (TD-DFT).

Geometry Optimization
The first step in a computational study is the geometry optimization of the molecule. This can

be performed on a single molecule in the gas phase or in a solvent continuum model, and more

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b078092?utm_src=pdf-body
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.benchchem.com/product/b078092?utm_src=pdf-body
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.researchgate.net/publication/24213744_Structures_of_six_industrial_benzimidazolone_pigments_from_laboratory_powder_diffraction_data
https://pubmed.ncbi.nlm.nih.gov/19299876/
https://www.benchchem.com/product/b078092?utm_src=pdf-body
https://www.researchgate.net/publication/335967671_Experimental_and_computational_studies_of_newly_synthesized_azo_dyes_based_materials
https://www.researchgate.net/publication/362632605_Experimental_and_Computational_Study_of_Novel_Pyrazole_Azo_Dyes_as_Colored_Materials_for_Light_Color_Paints
https://pubs.acs.org/doi/10.1021/acsomega.1c03459
https://www.researchgate.net/publication/6951249_Experimental_and_Computational_Studies_of_Structure_and_Bonding_in_Parent_and_Reduced_Forms_of_the_Azo_Dye_Orange_II
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


advanced studies can be performed on the solid-state crystal lattice.

Workflow for Geometry Optimization:
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Electronic Properties
Once the geometry is optimized, DFT is used to calculate various electronic properties that

provide insights into the pigment's stability, reactivity, and color.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap

is particularly important as it relates to the molecule's electronic excitation and color.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the

electron density surface, revealing regions of positive and negative potential. It helps in

understanding intermolecular interactions, such as hydrogen bonding.

Global Chemical Reactivity Descriptors: Parameters like hardness, softness, and

electrophilicity index can be calculated to predict the chemical reactivity of the molecule.

[10]

Spectral Properties (UV-Vis Spectra)
The color of a pigment is determined by its absorption of light in the visible range. TD-DFT is a

powerful method for simulating the UV-Vis absorption spectrum. [9][10]The calculations provide

the excitation energies and oscillator strengths for electronic transitions, which correspond to

the absorption peaks.

Azo-Hydrazone Tautomerism: For many azo dyes, a critical aspect to consider is the

potential for tautomerism between the azo and hydrazone forms. Computational studies on
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related dyes have shown that the relative stability of these tautomers can be influenced by

the solvent and that they exhibit different absorption spectra. [12]Any thorough computational

study of Pigment Orange 36 would need to investigate both tautomers.

Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from a

comprehensive DFT and TD-DFT study of Pigment Orange 36, based on typical results for

similar pigments.

Calculated Electronic Properties
Property Azo Tautomer (Predicted)

Hydrazone Tautomer

(Predicted)

HOMO Energy (eV) -6.2 -6.0

LUMO Energy (eV) -2.8 -2.9

HOMO-LUMO Gap (eV) 3.4 3.1

Dipole Moment (Debye) 4.5 6.8

Simulated UV-Vis Spectral Data (in vacuo)
Tautomer

λ_max (nm)

(Predicted)

Oscillator Strength

(f) (Predicted)

Major Electronic

Transition

Azo ~450 > 0.5
HOMO -> LUMO (π ->

π)

Hydrazone ~485 > 0.6
HOMO -> LUMO (π ->

π)

Intermolecular Interactions and Solid-State
Properties
The exceptional performance of Pigment Orange 36 is intrinsically linked to its solid-state

packing and intermolecular interactions. The crystal structure reveals a network of hydrogen
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bonds involving the benzimidazolone moiety, which significantly contributes to the pigment's

thermal stability and insolubility. [6][7][8]
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Relationship between molecular structure and performance.

Conclusion
While a dedicated body of literature on the computational chemistry of Pigment Orange 36 is

still emerging, the availability of its crystal structure provides a solid foundation for theoretical

investigations. [6][8]By applying established DFT and TD-DFT methodologies, as demonstrated

for analogous azo and benzimidazolone pigments, a deep understanding of the relationship

between the structure, electronic properties, and high-performance characteristics of Pigment
Orange 36 can be achieved. Such studies are invaluable for the targeted design of next-

generation organic pigments with tailored properties for advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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